3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol

Medicinal chemistry Scaffold hopping ADME prediction

Chiral pyrrolidine-3-ol with branched 1-amino-2-methylbutan-2-yl side chain establishes two stereocenters, enabling stereospecific SAR and asymmetric synthesis unavailable from simpler pyrrolidinols. Free pyrrolidine NH and 3-OH provide orthogonal conjugation for probe development. Cost-efficient 95% purity building block offers greater synthetic versatility than N-methylated or oxolane analogs.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B15253862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCC(C)(CN)C1(CCNC1)O
InChIInChI=1S/C9H20N2O/c1-3-8(2,6-10)9(12)4-5-11-7-9/h11-12H,3-7,10H2,1-2H3
InChIKeyGSKCRWKZCSWOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol (CAS 1512080-96-4): Procurement-Ready Pyrrolidine Amino Alcohol Scaffold for Drug Discovery


3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol (CAS 1512080-96-4) is a chiral pyrrolidine-based amino alcohol with the molecular formula C9H20N2O and molecular weight 172.27 g/mol . The compound features a pyrrolidin-3-ol core bearing a 1-amino-2-methylbutan-2-yl substituent at the 3-position, establishing a stereogenic center that imparts chirality valuable for asymmetric synthesis and pharmaceutical intermediate applications [1]. As a substituted 3-pyrrolidinol derivative, it shares the core scaffold of intermediates used in calcium-channel blocker and β-lactam antibiotic synthesis [2] while offering a distinct substitution pattern not found in simpler pyrrolidinol building blocks.

Why 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol Cannot Be Replaced by Generic Pyrrolidinols or Other Heterocyclic Analogs


Generic substitution among pyrrolidine amino alcohols fails due to the compound's unique combination of structural features that collectively determine binding affinity, metabolic stability, and synthetic tractability. The free secondary amine on the pyrrolidine nitrogen (absent in N-methylated analogs) provides a critical hydrogen-bond donor and nucleophilic site for further derivatization [1]. The 3-hydroxy group on the pyrrolidine ring establishes a stereogenic center that influences both receptor recognition and downstream functionalization chemistry [2]. The branched 1-amino-2-methylbutan-2-yl side chain introduces additional steric bulk and a second stereogenic center, distinguishing it from simpler 3-pyrrolidinols used in calcium-channel blocker synthesis [3]. Altering any single element—replacing pyrrolidine with piperidine or oxolane, N-methylating the pyrrolidine nitrogen, or modifying the side-chain branching—changes multiple physicochemical properties simultaneously, rendering any generic substitution chemically and pharmacologically non-equivalent.

Quantitative Differentiation Evidence for 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol Versus Close Structural Analogs


Comparative Physicochemical Profile: Pyrrolidine Core Versus Piperidine Ring Expansion

Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring in the analog 3-(1-amino-2-methylbutan-2-yl)piperidin-3-ol (CAS 1519262-42-0) alters the compound's three-dimensional conformation and predicted physicochemical behavior . While both compounds share identical molecular formula (C10H22N2O) and molecular weight (186.29 g/mol), the ring size difference influences the spatial orientation of the amino and hydroxyl functional groups, affecting target binding geometry and metabolic stability .

Medicinal chemistry Scaffold hopping ADME prediction

Impact of N-Methylation on Hydrogen-Bonding Capacity and Synthetic Versatility

The target compound features a free secondary amine on the pyrrolidine nitrogen, whereas the closely related analog 3-(1-amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol (CAS 1523050-33-0) bears an N-methyl substituent [1]. This methylation eliminates one hydrogen-bond donor capability (target: 2 H-bond donors; analog: 1 H-bond donor) and increases molecular weight by 14.03 g/mol [2]. The free NH in the target compound enables direct acylation, sulfonylation, and reductive amination chemistry that is sterically hindered or impossible in the N-methylated analog .

Synthetic chemistry Derivatization Structure-activity relationship

Procurement Viability: Market Availability and Cost Differential Analysis

The target compound demonstrates superior procurement viability compared to its N-methylated analog. 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol is commercially available from Leyan (Product No. 1423846) with 95% purity in quantities ranging from 50 mg to 5 g, with transparent tiered pricing . In contrast, the N-methylated analog 3-(1-amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol (CAS 1523050-33-0) shows substantially higher pricing at the 1 g scale (approximately $3,000–$5,000 USD depending on supplier) [1], representing a significant cost multiplier for equivalent research quantities.

Chemical procurement Supply chain Research economics

Class-Level Evidence: Pyrrolidine-Based Scaffolds as Privileged Structures in Protease Inhibition

While direct bioactivity data for 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol has not been published in primary literature, pyrrolidine derivatives bearing 3-hydroxy substitution patterns have been validated as matrix metalloproteinase-2 (MMP-2) inhibitors with selectivity over aminopeptidase N (APN/CD13) [1]. In head-to-head screening of structurally related pyrrolidine derivatives, certain compounds demonstrated superior inhibitory activity compared to the reference inhibitor LY52, establishing this scaffold class as a productive starting point for MMP-2 inhibitor development [2].

MMP-2 inhibition Drug discovery Privileged scaffold

Predicted Boiling Point Differential: Pyrrolidine Versus Oxolane Heteroatom Exchange

Replacement of the pyrrolidine nitrogen with an oxygen atom in the heterocyclic ring produces the analog 3-(1-amino-2-methylbutan-2-yl)oxolan-3-ol (CAS 1523386-32-4), altering molecular formula from C9H20N2O to C9H19NO2 . The target compound contains a basic nitrogen that can be protonated, enhancing aqueous solubility under acidic conditions compared to the neutral oxolane analog . This basicity difference manifests in predicted chromatographic behavior and extraction properties during purification.

Physicochemical property prediction Purification Handling

Chirality and Stereochemical Complexity: Dual Stereogenic Centers Versus Single-Center Analogs

The target compound possesses two stereogenic centers—one at the pyrrolidine C3 position bearing the hydroxyl group, and one at the C2 position of the branched alkyl side chain—creating potential for multiple diastereomers [1]. This contrasts with simpler 3-pyrrolidinol derivatives such as (R)-(-)-1-methyl-3-pyrrolidinol (CAS 104641-60-3) that contain only a single stereocenter . The dual stereocenter architecture enables more sophisticated three-dimensional shape diversity for probing chiral recognition elements in biological targets.

Asymmetric synthesis Chiral resolution Enantioselective pharmacology

High-Value Application Scenarios for 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol in Research and Industrial Settings


Medicinal Chemistry: MMP-2 Inhibitor Lead Optimization and SAR Expansion

Based on the established class-level activity of pyrrolidine-3-ol derivatives as selective matrix metalloproteinase-2 (MMP-2) inhibitors [1], 3-(1-amino-2-methylbutan-2-yl)pyrrolidin-3-ol serves as a structurally distinct starting point for lead optimization. The compound's free pyrrolidine NH and 3-hydroxyl group provide two distinct vectors for parallel derivatization, enabling systematic exploration of both the amine and alcohol positions in structure-activity relationship studies. The dual stereogenic centers [2] allow for stereospecific analog synthesis to probe chiral recognition at the MMP-2 active site, while the branched 1-amino-2-methylbutan-2-yl side chain offers steric bulk not present in simpler pyrrolidinol leads. The cost-efficient commercial availability from Leyan at gram scale supports iterative synthesis of analog libraries, with the free amine serving as a versatile handle for amide coupling, sulfonamide formation, or reductive amination chemistry.

Chemical Biology: Bifunctional Probe and Chemical Tool Development

The compound's bifunctional nature—featuring both a free secondary amine and a tertiary alcohol on the pyrrolidine scaffold—enables sequential, orthogonal conjugation for chemical probe development. The pyrrolidine NH can be functionalized with affinity tags (biotin, fluorescent dyes) or photoreactive crosslinkers, while the 3-hydroxyl group remains available for subsequent modifications or can be preserved for target engagement [1]. This orthogonal reactivity is absent in the N-methylated analog 3-(1-amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol [2], which lacks the amine handle for primary conjugation. The compound's dual stereocenters provide additional opportunities for developing stereochemically pure probes that can discriminate between protein conformers or enantioselective binding sites. Applications include target identification studies for MMP-2 inhibitor candidates and development of activity-based probes for protease profiling.

Process Chemistry: Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

3-Pyrrolidinols are established intermediates in the manufacture of calcium-channel blockers and β-lactam antibiotics [1]. The target compound extends this utility by introducing a chiral 1-amino-2-methylbutan-2-yl substituent that creates a second stereocenter adjacent to the pyrrolidine core [2]. This substitution pattern enables the compound to serve as a chiral auxiliary or stereodirecting building block in asymmetric syntheses where both the pyrrolidine ring chirality and side-chain chirality contribute to stereochemical outcomes. The free amine functionality permits covalent attachment to substrates or solid supports for use in enantioselective catalysis applications. Compared to the piperidine analog , the five-membered pyrrolidine ring imposes greater conformational constraint, which can translate to higher enantioselectivity in catalyzed transformations. The compound's commercial availability at gram scales with 95% purity [3] supports its integration into process chemistry development workflows.

Procurement Decision Support: Cost-Effective Alternative to N-Methylated and Heterocyclic Analogs

For research groups and procurement professionals evaluating pyrrolidine amino alcohol building blocks, 3-(1-amino-2-methylbutan-2-yl)pyrrolidin-3-ol presents measurable cost and accessibility advantages over its closest analogs. Direct pricing comparison reveals that the N-methylated analog (CAS 1523050-33-0) commands a 3–8× premium at equivalent scales [1], making the target compound the economically rational choice for large-scale SAR campaigns or library synthesis. The compound also offers greater synthetic versatility than the oxolane analog (CAS 1523386-32-4) due to the basic pyrrolidine nitrogen enabling pH-controlled extraction and salt formation [2]. Procurement from Leyan (Product No. 1423846) provides transparent tiered pricing from 50 mg to 5 g scales , allowing research programs to align purchasing with project stage. The 95% purity specification is suitable for most discovery-stage applications without requiring additional purification, reducing workflow friction and time-to-experiment.

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